2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C22H20O4. It is known for its unique structural features, which include a naphthyl group, an oxoethyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate typically involves the esterification of 3-(4-methoxyphenyl)propanoic acid with 2-naphthyl-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane (DCM) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthyl-2-oxoethyl 3-(4-methylphenyl)propanoate
- 2-Naphthyl-2-oxoethyl 3-(4-ethoxyphenyl)propanoate
- 2-Naphthyl-2-oxoethyl 3-(4-hydroxyphenyl)propanoate
Uniqueness
2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C22H20O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) 3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C22H20O4/c1-25-18-12-9-16(10-13-18)11-14-22(24)26-15-21(23)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,12-13H,11,14-15H2,1H3 |
InChI Key |
FALGLYPYBNJPNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.